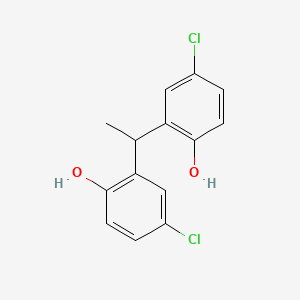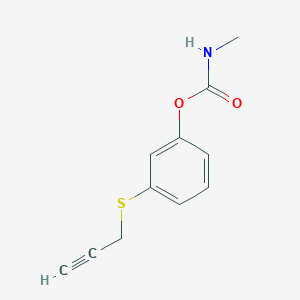![molecular formula C18H24N4O4 B14165495 methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 5-position of the pyrrolo[2,3-b]pyridine ring through various functionalization reactions.
Attachment of the Piperazinyl Group: The piperazinyl group is attached to the core structure via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Research: It is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer cell lines.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester can be compared with other similar compounds, such as :
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in biological activity and therapeutic potential.
Pyrrolopyrimidine Compounds: These compounds have a similar pyrrolo core but with a pyrimidine ring, showing different biological activities and applications.
Pyrazolopyridine Derivatives: These compounds have a pyrazole ring fused to a pyridine ring, exhibiting distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-, methyl ester lies in its specific functional groups and their arrangement, which contribute to its potent FGFR inhibitory activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H24N4O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)26-17(24)22-9-7-21(8-10-22)14-12-5-6-19-15(12)20-11-13(14)16(23)25-4/h5-6,11H,7-10H2,1-4H3,(H,19,20) |
Clé InChI |
NTQUOFOANXXUFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


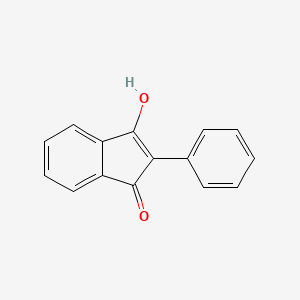
![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)
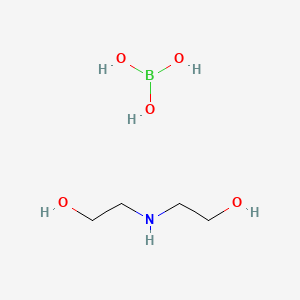
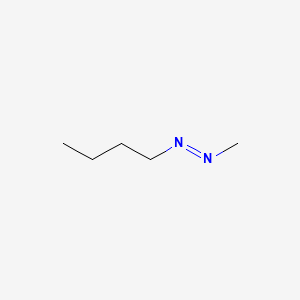

![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)

methyl]cyclopentanol](/img/structure/B14165457.png)
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
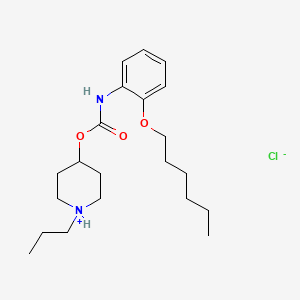

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
